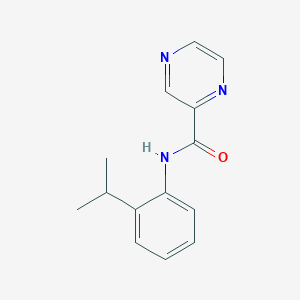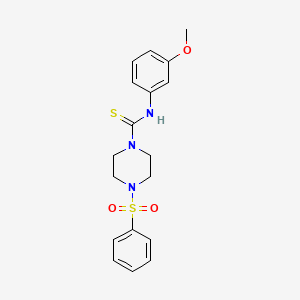![molecular formula C18H19ClN2O B5806386 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPP or CPP-ACP, and it is a derivative of the naturally occurring milk protein casein. CPP-ACP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
作用机制
The mechanism of action of CPP-ACP is not fully understood, but it is believed to involve the interaction of CPP-ACP with various receptors and enzymes in the body. CPP-ACP has been found to bind to hydroxyapatite, a major component of teeth and bones, which enhances its remineralizing properties. CPP-ACP has also been found to interact with various enzymes involved in the metabolism of drugs, which enhances their bioavailability and efficacy.
Biochemical and physiological effects:
CPP-ACP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Streptococcus mutans, a major causative agent of dental caries. CPP-ACP has also been found to exhibit anticancer properties, with studies showing that it induces apoptosis in cancer cells. Additionally, CPP-ACP has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
CPP-ACP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CPP-ACP has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to the use of CPP-ACP in lab experiments. Its effects may vary depending on the experimental conditions, and its interactions with other compounds may affect its efficacy.
未来方向
There are several future directions for the study of CPP-ACP. One potential area of research is the development of novel therapeutic agents based on CPP-ACP. Additionally, further studies are needed to fully understand the mechanisms of action of CPP-ACP and its interactions with other compounds. Furthermore, the potential applications of CPP-ACP in the field of dentistry and other medical fields need to be further explored. Overall, the study of CPP-ACP has the potential to lead to the development of novel therapeutic agents with significant clinical applications.
合成方法
The synthesis of CPP-ACP involves the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure CPP-ACP. This synthesis method has been extensively studied, and it has been found to be efficient and reproducible.
科学研究应用
CPP-ACP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. CPP-ACP has also been shown to enhance the bioavailability and efficacy of various drugs. Additionally, CPP-ACP has been found to have applications in the field of dentistry, where it is used as a remineralizing agent for the treatment of dental caries.
属性
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-13-15(8-9-17(16)21-10-4-5-11-21)20-18(22)12-14-6-2-1-3-7-14/h1-3,6-9,13H,4-5,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOHWQDVDOVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)






![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)


![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)